2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)acetic acid
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Overview
Description
2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)acetic acid is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a methoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)acetic acid typically involves the reaction of 1-(Trifluoromethyl)piperidine with methoxyacetic acid under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxyacetic acid moiety may influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)piperidine
- Methoxyacetic acid
- 2-(Trifluoromethyl)pyridine
Uniqueness
2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)acetic acid is unique due to the combination of its trifluoromethyl and methoxyacetic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H14F3NO3 |
---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
2-[[1-(trifluoromethyl)piperidin-4-yl]methoxy]acetic acid |
InChI |
InChI=1S/C9H14F3NO3/c10-9(11,12)13-3-1-7(2-4-13)5-16-6-8(14)15/h7H,1-6H2,(H,14,15) |
InChI Key |
MXEDYRLOCTVHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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